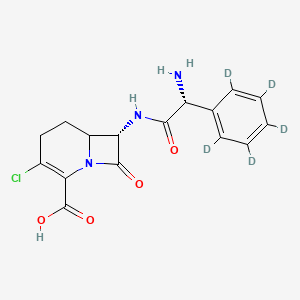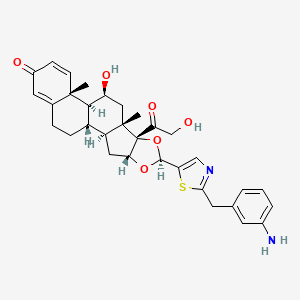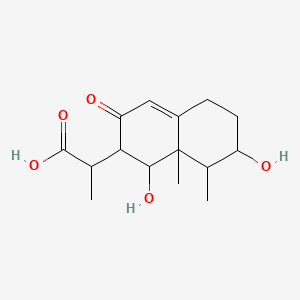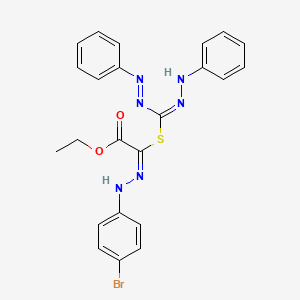
Csf1R-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Csf1R-IN-5 is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the regulation of myeloid cells, including macrophages and microglia. Inhibition of CSF1R has been explored as a therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Csf1R-IN-5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route starts with the iodination of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine, followed by a regioselective nucleophilic aromatic substitution reaction with methylamine at the 6-position to give the intermediate
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Csf1R-IN-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of CSF1R and its downstream effects.
Biology: Investigated for its role in modulating the immune response by targeting macrophages and microglia.
Medicine: Explored as a therapeutic agent for treating cancers, such as tenosynovial giant cell tumors, and neurodegenerative diseases like Alzheimer’s and Parkinson’s
Mechanism of Action
Csf1R-IN-5 exerts its effects by binding to the CSF1R on the surface of myeloid cells, thereby inhibiting its activation by ligands such as colony-stimulating factor 1 (CSF-1) and interleukin 34 (IL-34). This inhibition blocks the downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which are involved in cell survival, proliferation, and differentiation . By inhibiting these pathways, this compound can reduce the production of inflammatory mediators and modulate the immune response.
Comparison with Similar Compounds
Csf1R-IN-5 can be compared with other CSF1R inhibitors, such as:
CSF1R-IN-1: Another potent inhibitor of CSF1R with similar molecular interactions and effects.
Emactuzumab: A monoclonal antibody that targets CSF1R and inhibits its activation.
Pexidartinib: A small molecule inhibitor that targets CSF1R and has been approved for the treatment of tenosynovial giant cell tumors.
This compound is unique in its specific binding affinity and selectivity for CSF1R, making it a valuable tool for studying the role of CSF1R in various biological processes and diseases.
Properties
Molecular Formula |
C22H19N7O3 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H19N7O3/c1-28-13-14(10-26-28)18-9-15(6-7-23-18)32-16-4-5-19(24-11-16)27-21(30)17-12-25-20-3-2-8-29(20)22(17)31/h4-7,9-13H,2-3,8H2,1H3,(H,24,27,30) |
InChI Key |
DPGUNUKVATWILP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)OC3=CN=C(C=C3)NC(=O)C4=CN=C5CCCN5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)

